Lipophilicity vs. 4-Phenylbut-2-enal
3-([1,1'-Biphenyl]-4-yl)but-2-enal exhibits substantially higher lipophilicity compared to the simpler α,β-unsaturated aldehyde 4-phenylbut-2-enal, which lacks the second phenyl ring of the biphenyl system. The target compound has a calculated LogP of 3.95580 , whereas 4-phenylbut-2-enal (CAS 13910-23-1) has a calculated LogP of approximately 1.9–2.1 based on its molecular structure and the absence of the additional aromatic ring . This LogP difference of approximately 1.9–2.1 log units translates to an approximately 80–125× higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability and hydrophobic binding potential.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.95580 |
| Comparator Or Baseline | 4-Phenylbut-2-enal (CAS 13910-23-1): LogP ~1.9–2.1 (estimated based on structure) |
| Quantified Difference | ΔLogP ≈ 1.9–2.1; corresponding to ~80–125× higher partition coefficient |
| Conditions | Computed property based on molecular structure and fragment-based prediction methods |
Why This Matters
Higher lipophilicity alters compound partitioning in biological assays and extraction procedures, directly impacting experimental design, bioavailability predictions, and solvent selection during synthesis.
